Allyl 2-bromo-2-methylpropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPLNCYPGHUSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403930 | |
| Record name | Allyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-82-8 | |
| Record name | Allyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2-bromo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Derivatization of Allyl 2 Bromo 2 Methylpropionate
Established Synthetic Pathways for Allyl 2-bromo-2-methylpropionate
The synthesis of this compound is typically achieved through well-established esterification methods, which can be optimized to ensure high purity and yield. The choice of precursors and reaction conditions is paramount to the success of the synthesis.
Esterification Reactions for Controlled Synthesis of this compound
The most direct method for synthesizing this compound is the Fischer esterification. This equilibrium reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the target compound, this translates to the reaction between 2-bromo-2-methylpropionic acid and allyl alcohol.
Reaction Scheme:
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed. masterorganicchemistry.com
Utilization of 2-Bromo-2-methylpropionic Acid Derivatives as Precursors
To circumvent the equilibrium limitations of Fischer esterification and achieve higher yields under milder conditions, more reactive derivatives of 2-bromo-2-methylpropionic acid are often used. The most common precursor is 2-bromoisobutyryl bromide. This acid bromide reacts readily with allyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen bromide (HBr) byproduct.
Reaction Scheme:
This method is highly efficient and generally proceeds to completion, simplifying purification. 2-Bromo-2-methylpropionic acid itself is a key precursor used in the synthesis of various initiators for atom transfer radical polymerization (ATRP). chemicalbook.com
Optimizing Reaction Conditions for High Purity this compound Yields
Achieving high purity and yield requires careful control over reaction parameters.
Temperature: For Fischer esterification, moderate heating is often required to reach equilibrium at a reasonable rate. For reactions with acid bromides, the initial reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction before allowing it to warm to room temperature.
Catalyst/Base Selection: The choice of acid catalyst in esterification or base in acylation is crucial to prevent side reactions, such as the acid-catalyzed polymerization of allyl alcohol.
Purification: The final product is typically purified by vacuum distillation. Given its boiling point of 50-51 °C at 12 mmHg, this technique is effective at separating the desired ester from non-volatile impurities and starting materials. mendelchemicals.comsigmaaldrich.comchemicalbook.com
The physical and chemical properties of the target compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₁BrO₂ | mendelchemicals.comuni.lunih.gov |
| Molecular Weight | 207.07 g/mol | mendelchemicals.comsigmaaldrich.com |
| Boiling Point | 50-51 °C / 12 mmHg | mendelchemicals.comsigmaaldrich.comchemicalbook.com |
| Density | 1.302 g/mL at 25 °C | mendelchemicals.comsigmaaldrich.com |
| Refractive Index | n20/D 1.462 | sigmaaldrich.com |
| Synonyms | Allyl 2-bromoisobutyrate | mendelchemicals.comsigmaaldrich.comchemicalbook.com |
Chemical Modifications and Functionalization Strategies Incorporating this compound
The dual functionality of this compound makes it an ideal platform for creating specialized initiators for various polymerization techniques. The 2-bromo-2-methylpropionate moiety is a classic initiator for ATRP, while the allyl group provides a handle for anchoring the initiator to surfaces or other polymer chains. cmu.edu
Introduction of Silane (B1218182) Functionality via Hydrosilylation for Surface-Initiated Polymerization
The allyl group can be readily functionalized with silanes through a hydrosilylation reaction. This process typically involves the addition of a hydrosilane, such as trichlorosilane (B8805176) (HSiCl₃), across the double bond in the presence of a transition metal catalyst. Platinum-based catalysts like Karstedt's catalyst are common, though rhodium-based catalysts have been shown to offer higher selectivity. nih.gov
This modification yields a silane-functionalized ATRP initiator, such as 3-(trichlorosilyl)propyl 2-bromo-2-methylpropanoate. semanticscholar.org This molecule can then be covalently attached to surfaces rich in hydroxyl groups, such as silicon wafers or glass, to create a self-assembled monolayer of initiators. Subsequent polymerization from this surface allows for the growth of polymer brushes with controlled density and thickness.
| Hydrosilylation Reaction Parameters | |
| Substrate | This compound |
| Reagent | Hydrosilane (e.g., HSiCl₃) |
| Catalyst | Platinum or Rhodium complexes |
| Product | Silane-functionalized ATRP initiator |
| Application | Surface-Initiated ATRP (SI-ATRP) |
Integration into Macroinitiators for Block Copolymer Synthesis (e.g., Polyisobutylene-based macroinitiators)
This compound is instrumental in the synthesis of block copolymers by acting as or being incorporated into a macroinitiator. A macroinitiator is a polymer chain that contains an initiating site from which a second polymer block can be grown.
Design of Multifunctional Initiators Derived from this compound
This compound is a significant compound in polymer chemistry, primarily serving as a foundational molecule for the design of multifunctional initiators used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Its structure is inherently bifunctional, featuring both a polymer-initiating group (2-bromo-2-methylpropionate) and a versatile functional handle (the allyl group). This dual functionality allows for its derivatization into a variety of more complex initiators capable of producing polymers with specialized architectures and functionalities.
The allyl group is particularly valuable because it can undergo a range of chemical transformations, such as thiol-ene click reactions and hydrosilylation. researchgate.netsigmaaldrich.com This reactivity allows for the introduction of other functional moieties onto the initiator structure before or after polymerization. The primary strategy in designing multifunctional initiators from this precursor involves modifying the allyl group or synthesizing more complex molecules that incorporate both the 2-bromo-2-methylpropionate initiating site and additional functional groups.
The design of these initiators is crucial for creating polymers with specific end-groups or for synthesizing block copolymers and star polymers. cmu.eduwipo.int For instance, the initiator determines the end groups of the resulting polymer chains. cmu.edu By starting with an initiator that has a protected functional group, that group can be revealed after polymerization to impart specific properties to the polymer chain end.
A notable strategy involves creating initiators with multiple initiating sites or additional reactive groups. Researchers have synthesized new ATRP initiators containing allyl functional groups starting from different precursors, demonstrating the principle of combining these functionalities. For example, a bis-allyloxy functionalized ATRP initiator, 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate, was synthesized from 4,4-bis(4-hydroxyphenyl)pentanoic acid. researchgate.net This approach highlights the modular design where an ATRP-initiating moiety is chemically linked to a core molecule bearing other functional groups, in this case, two allyl groups. These allyl groups can then be used for subsequent quantitative transformations. researchgate.net
The versatility of the allyl group allows it to be transformed into other functionalities, such as epoxy and hydroxyl groups, further expanding the potential applications of the resulting polymers. cmu.edu This pre-functionalization of the initiator is a key method for introducing specific α-functionality into a polymer chain. cmu.edu
The table below details examples of multifunctional initiators where the core concept of combining an ATRP initiating site with other functional groups, exemplified by the structure of this compound, is applied.
Table 1: Examples of Multifunctional ATRP Initiators
| Precursor/Core Molecule | Resulting Initiator | Introduced Functionality | Intended Application/Reaction |
|---|---|---|---|
| Phenolphthalein | 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate | Bis-allyloxy | Thiol-ene click reactions, further organic transformations |
| 4,4-bis(4-hydroxyphenyl)pentanoic acid | 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate | Bis-allyloxy | Synthesis of functionalized macromonomers |
| Glycerol carbonate | 2-oxo-1,3-dioxolan-4-yl-(methyl-2-bromo-2-methylpropanoate) | Cyclic carbonate | Synthesis of cyclic carbonate-terminated polymers |
Application of Allyl 2 Bromo 2 Methylpropionate in Controlled Polymerization Techniques
Allyl 2-bromo-2-methylpropionate as an Atom Transfer Radical Polymerization (ATRP) Initiator
This compound serves as an efficient initiator for ATRP, a robust method for preparing well-defined polymers with controlled molecular weights, low polydispersity, and specific end-group functionalities. cmu.edu The presence of the 2-bromo-2-methylpropionate group allows for precise initiation of the polymerization of a wide array of monomers.
Mechanistic Role of this compound in ATRP Initiation and Controlled Growth
The initiation mechanism in ATRP involves the reversible transfer of a halogen atom (in this case, bromine) from the initiator, this compound, to a transition metal catalyst in a lower oxidation state. This process generates a radical species and the transition metal complex in a higher oxidation state.
The key steps are as follows:
Activation: The initiator, this compound (R-Br), reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br), to form a radical (R•) and the deactivator, the metal complex in a higher oxidation state (e.g., Cu(II)Br₂).
Propagation: The generated radical (R•) adds to a monomer molecule (M) to start the polymer chain growth (P•).
Deactivation: The growing polymer radical (P•) can be reversibly deactivated by reacting with the deactivator (Cu(II)Br₂), reforming a dormant polymer chain with a halogen end-group (P-Br) and the activator (Cu(I)Br).
This reversible activation-deactivation equilibrium keeps the concentration of active propagating radicals low, which minimizes termination reactions and allows for the controlled growth of polymer chains. The allyl group from the initiator remains at the α-end of the polymer chain, providing a site for post-polymerization modification.
Investigation of Catalyst and Ligand Systems for this compound-Mediated ATRP (e.g., CuBr/PMDETA, CuBr/Bipyridine)
The choice of catalyst and ligand is crucial for the success of ATRP, as it influences the position of the atom transfer equilibrium and thus the polymerization rate and control. Two common catalyst systems used in conjunction with initiators like this compound are based on copper(I) bromide (CuBr) complexed with nitrogen-based ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy).
CuBr/PMDETA: This system is often preferred for the polymerization of acrylates and methacrylates. semanticscholar.orgcmu.edu PMDETA is a flexible, multidentate ligand that forms a soluble and highly active catalyst complex with CuBr. semanticscholar.org This increased activity can sometimes lead to faster polymerizations, but may require careful control of conditions to maintain low polydispersity. semanticscholar.org
CuBr/Bipyridine: Substituted bipyridine ligands, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), are commonly used to create homogeneous catalyst systems, particularly for the polymerization of styrene (B11656). cmu.edu The substituents on the bipyridine ring enhance the solubility of the copper complex. cmu.edu While effective, these systems may sometimes exhibit slower polymerization rates compared to the PMDETA-based catalysts. semanticscholar.org
The selection of the ligand allows for fine-tuning of the catalyst's activity to suit the specific monomer being polymerized. cmu.edu
Scope of Monomers Polymerized via this compound-Initiated ATRP (e.g., Styrene, Methyl Methacrylate (B99206), n-Butyl Acrylate)
A significant advantage of ATRP initiated by this compound is its tolerance to a wide variety of functional groups in the monomers. This allows for the synthesis of a diverse range of functional polymers. Common monomers that have been successfully polymerized using this or structurally similar initiators include:
Styrene (St): ATRP of styrene using copper-based catalysts typically proceeds in a well-controlled manner, yielding polystyrene with predictable molecular weights and low polydispersity. cmu.educmu.edu
Methyl Methacrylate (MMA): MMA is another monomer that is readily polymerized via ATRP to produce poly(methyl methacrylate) (PMMA) with controlled characteristics. cmu.educmu.edu
n-Butyl Acrylate (B77674) (nBA): Acrylates like nBA can also be polymerized in a controlled fashion using ATRP, although their propagation rate constants are generally higher than those of methacrylates and styrene, which can sometimes make control more challenging. cmu.edu
The ability to polymerize these and other functional monomers makes this compound a valuable initiator for creating polymers with tailored properties and functionalities.
Table 1: Examples of Monomers Polymerized by ATRP using Alkyl Bromide Initiators and Copper-Based Catalysts (Note: Data for the specific initiator this compound is not readily available in literature. The following table presents representative data for ATRP of common monomers using structurally similar alkyl bromide initiators and common catalyst systems to illustrate the scope.)
| Monomer | Initiator | Catalyst System | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Styrene | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 110 | 10,400 | 1.04 |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 90 | 23,000 | 1.45 |
| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | p-Dimethoxybenzene | 60 | - | <1.2 |
Data sourced from various studies on ATRP of the respective monomers. cmu.educmu.eduresearchgate.net
Kinetic Studies of Polymerization Behavior in this compound-Initiated ATRP
Kinetic studies of ATRP reactions are essential for understanding the polymerization mechanism and for optimizing reaction conditions to achieve good control. In a well-controlled ATRP, a linear relationship is observed when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. This indicates a constant concentration of propagating radicals throughout the polymerization.
Furthermore, the number-average molecular weight (Mₙ) of the resulting polymer should increase linearly with monomer conversion, and the polydispersity index (PDI) should remain low (typically below 1.5). While specific kinetic data for this compound is not extensively tabulated in readily accessible literature, studies on similar initiators like ethyl 2-bromoisobutyrate and methyl 2-bromopropionate with various monomers provide insight into the expected kinetic behavior. cmu.eduresearchgate.net For instance, the polymerization of methyl acrylate with a CuBr/dNbpy system showed the characteristic features of a living polymerization, with a linear increase in molecular weight with conversion and narrow polydispersities. researchgate.net
Table 2: Representative Kinetic Data for ATRP of Methyl Acrylate (Note: This table presents data for a similar ATRP system to illustrate typical kinetic behavior.)
| Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 10 | 25 | 2,032 | 1.23 |
| 20 | 40 | 2,342 | 1.21 |
| 75 | 72 | 1,755 | 1.19 |
| 92 | 362 | 1,800 | 1.19 |
Adapted from a study on the ATRP of methyl methacrylate using a modified initiator and CuBr/HMTETA catalyst system. jmaterenvironsci.com
Efficiency of Initiation and Polydispersity Control in ATRP Systems
The efficiency of initiation in ATRP is a measure of how many initiator molecules successfully start a growing polymer chain. Ideally, the initiation efficiency is close to 100%, meaning that the number of polymer chains is equal to the initial number of initiator molecules. High initiation efficiency is crucial for achieving predictable molecular weights.
Polydispersity (PDI), expressed as the ratio of the weight-average molecular weight (Mₙ) to the number-average molecular weight (Mₙ), is a measure of the breadth of the molecular weight distribution of the polymer chains. In a well-controlled ATRP, the PDI is typically low, often below 1.5, and in many cases approaching 1.1, indicating that the polymer chains are of similar length. nih.gov The control over polydispersity is achieved by maintaining a low concentration of active radicals, which is a hallmark of the ATRP process. The choice of initiator, catalyst, ligand, and reaction conditions all play a role in achieving high initiation efficiency and low polydispersity.
Hybrid and Dual Polymerization Systems Employing this compound Derivatives
The bifunctional nature of this compound and its derivatives makes them valuable components in hybrid and dual polymerization systems. These systems combine two different polymerization techniques to create more complex polymer architectures, such as block and graft copolymers, which are not easily accessible through a single polymerization method.
For instance, the allyl group can participate in other polymerization reactions, such as free radical polymerization or ring-opening metathesis polymerization (ROMP), while the alkyl bromide functionality serves as an initiator for ATRP. This orthogonality allows for the sequential synthesis of block copolymers. A polymer block can first be synthesized via one method, and then the functional group introduced by the initiator can be used to initiate the polymerization of a second monomer via a different mechanism. cmu.edu
An example of such a strategy involves the synthesis of a macroinitiator through one polymerization technique, which is then used to initiate the polymerization of a second monomer via ATRP. For example, a hydroxyl-functionalized polymer could be reacted with 2-bromoisobutyryl bromide to create a macroinitiator for ATRP, which can then be used to graft polymer chains from the initial backbone. cellulosechemtechnol.ro While specific examples detailing the direct use of this compound derivatives in dual systems are not extensively documented in the provided search results, the principle of using such bifunctional molecules to bridge different polymerization chemistries is a well-established strategy in polymer synthesis. cmu.edunih.gov This approach enables the creation of novel materials with tailored properties by combining the advantages of different polymerization techniques.
Combination with Cationic Polymerization for Block Copolymer Architectures
The synthesis of well-defined block copolymers often requires the combination of different polymerization mechanisms. This compound can be used to bridge living cationic polymerization with other techniques. A common strategy involves creating an allyl-terminated polymer via cationic polymerization, which can then be used in subsequent reactions.
For instance, a polyisobutylene-allyl (PIB-allyl) macroinitiator can be synthesized through living cationic polymerization. This macroinitiator can then be transformed into a macro-borane, which in turn initiates the polyhomologation of a dimethylsulfoxonium methylide solution to create a polyisobutylene-block-polymethylene (PIB-b-PE-OH) copolymer. rsc.org While this specific example uses an allyl-terminated polymer, the principle demonstrates how an allyl functional group, which can be introduced using a terminating agent, serves as a critical handle for creating complex block copolymer structures. The allyl group provides a reactive site for initiating a different type of polymerization, thus linking two distinct polymer blocks.
Table 1: Synthesis of PIB-b-PE-OH from an Allyl-Terminated Precursor
| Step | Reactants | Process | Outcome |
|---|---|---|---|
| 1 | Isobutylene | Living Cationic Polymerization | Allyl-terminated polyisobutylene (B167198) (PIB-allyl) |
| 2 | PIB-allyl, Triallylborane | Hydroboration | PIB-borane macroinitiator |
Integration with Ring-Opening Polymerization (ROP) for Functional Polyesters
This compound is utilized as an initiator in the ring-opening polymerization (ROP) of cyclic esters to produce functional polyesters. nih.gov The 2-bromo-2-methylpropionate moiety initiates the polymerization, while the allyl group is preserved along the polymer backbone, making it available for further chemical modification. This approach allows for the synthesis of polyesters with tunable properties.
Research has demonstrated the well-controlled ROP of ε-allyl-ε-caprolactone using catalysts like Mg(BHT)₂(THF)₂, achieving high monomer conversion rates (up to 95%). nih.gov The resulting allyl-functionalized polycaprolactone (B3415563) (AεPCL) can be subsequently modified. The presence of the pendant allyl groups provides sites for introducing new functionalities, altering properties such as lipophilicity and crystallinity. nih.gov This method is a key strategy for creating advanced polyester-based materials for various applications. nih.gov
Table 2: ROP for Synthesis of Allyl-Functionalized Polyesters
| Monomer | Initiator/Catalyst System | Resulting Polymer | Key Feature |
|---|---|---|---|
| ε-allyl-ε-caprolactone | Mg(BHT)₂(THF)₂ | Allyl-functionalized polycaprolactone (AεPCL) | Pendant allyl groups for post-polymerization modification. nih.gov |
Involvement in Other Advanced Organic and Polymer Reactions
The versatility of this compound extends beyond initiation to its crucial role in post-polymerization modification and surface functionalization.
Utilization in Thiol-Ene Click Reactions for Functionalization
The allyl group present in polymers synthesized using this compound is an excellent substrate for thiol-ene "click" chemistry. nih.gov This reaction is highly efficient and can be triggered by free radicals, often generated by photoinitiation under mild, ambient conditions. nih.gov It allows for the covalent attachment of various thiol-containing molecules to the polymer backbone, thereby introducing new functionalities. nih.govnih.gov
This technique has been employed to:
Functionalize Polyester Backbones: Pendant allyl groups on polyesters can be reacted with molecules like 2-mercaptoethanol (B42355) to introduce hydroxyl groups or with various alkyl thiols to tune lipophilicity. nih.gov
Modify Surfaces: A clickable platform can be created on a surface, which is then functionalized by reacting the available allyl groups with a thiol, such as perfluorodecanethiol (PFDT), using a photoinitiator like Irgacure 2959 under UV exposure. nih.gov
Create Functional Hydrogels: Allyl-containing copolymers can be crosslinked and functionalized in a controlled manner using thiol-ene reactions, allowing for the fabrication of patterned hydrogels. rsc.org
Table 3: Components in Thiol-Ene Functionalization
| Allyl-Containing Substrate | Thiol Molecule | Initiator (if any) | Application/Outcome |
|---|---|---|---|
| Allyl-functionalized polyester | Alkyl thiols | Photo-initiator | Tuned lipophilicity and crystallinity. nih.gov |
| Allyl-functionalized surface | Perfluorodecanethiol (PFDT) | Irgacure 2959 (Photoinitiator) | Surface post-functionalization. nih.gov |
Role in Surface-Initiated Living Radical Polymerization on Silica (B1680970) Nanoparticles
This compound is instrumental in the "grafting-from" approach for modifying surfaces, particularly silica nanoparticles, to create core-shell nanohybrids. rsc.orgrsc.org This process involves first immobilizing the initiator onto the nanoparticle surface, followed by surface-initiated controlled radical polymerization (CRP). rsc.org
The 2-bromo-2-methylpropionate group is a classic initiator for atom transfer radical polymerization (ATRP), a robust CRP technique. rsc.org The procedure typically involves:
Surface Functionalization: The silica nanoparticle surface is treated, often with a silane (B1218182) coupling agent, to introduce anchor points.
Initiator Immobilization: this compound is covalently attached to the functionalized surface.
Surface-Initiated ATRP: Monomers are polymerized from the surface-bound initiators, resulting in a dense layer of polymer chains, or "brushes," grafted onto the nanoparticle. rsc.org
This method allows for the creation of well-defined core-shell structures with a silica core and a polymer shell, whose properties can be precisely controlled for applications in areas like catalysis, nanopatterning, and biosensing. rsc.org
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Allyl 2-bromoisobutyrate |
| Polyisobutylene (PIB) |
| Polyisobutylene-block-polymethylene (PIB-b-PE-OH) |
| Dimethylsulfoxonium methylide |
| Triallylborane |
| ε-allyl-ε-caprolactone |
| Polycaprolactone (PCL) |
| Mg(BHT)₂(THF)₂ (Bis(2,6-di-tert-butyl-4-methylphenoxo)magnesium) |
| 2-mercaptoethanol |
| Perfluorodecanethiol (PFDT) |
| Irgacure 2959 |
| Thioglycerol |
| 2,2-dimethoxy-2-phenylacetophenone (DMPA) |
Tailoring Polymer Architectures and Functional Materials with Allyl 2 Bromo 2 Methylpropionate
Synthesis of End-Functionalized Polymers via Allyl 2-bromo-2-methylpropionate
The strategic placement of functional groups at the ends of polymer chains is crucial for creating macromolecular building blocks for more complex structures such as block copolymers, surface grafts, and conjugated materials. This compound serves as a key tool in this regard, providing access to polymers with both an allyl group at the α-terminus (the beginning of the chain) and a reactive halide at the ω-terminus (the end of the chain).
Preparation of Allyl-Functionalized Macromonomers and Polymers
The 2-bromo-2-methylpropionate moiety of this compound allows it to act as an initiator for the controlled polymerization of various vinyl monomers, most notably through ATRP. cmu.edusigmaaldrich.com In this process, the carbon-bromine bond is reversibly cleaved by a transition metal catalyst (typically a copper complex), generating a radical that initiates polymerization. Because the polymerization is controlled, polymers with predictable molecular weights and low polydispersity can be synthesized. cmu.edu
The key outcome of using this initiator is that the resulting polymer chain has an allyl group at one end (from the initiator) and a bromine atom at the other. sigmaaldrich.com These polymers, often termed "macromonomers" because their terminal allyl group can participate in further polymerization, are valuable precursors for more complex architectures. For example, the ATRP of methyl methacrylate (B99206) (MMA) using this compound yields allyl-terminated poly(methyl methacrylate) (PMMA) with a bromine end-group.
Post-Polymerization Modification of Allyl End-Groups (e.g., Bromine Addition, Epoxidation, Hydrosilylation)
The terminal allyl group on polymers synthesized with this compound is a versatile handle for a range of post-polymerization modifications. researchgate.netmdpi.com These chemical transformations allow for the introduction of new functionalities, altering the polymer's physical and chemical properties.
Bromine Addition: The double bond of the allyl group can undergo addition reactions. For instance, reaction with elemental bromine (Br₂) leads to the formation of a dibromo-propyl end-group. This reaction effectively replaces the double bond with two bromine atoms, increasing the functionality of the chain end. researchgate.netcmu.edu
Epoxidation: The allyl group can be converted into an epoxide ring using oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA). researchgate.netmdpi.com Epoxides are highly reactive functional groups that can be opened by various nucleophiles, providing a pathway to attach a wide array of chemical moieties to the polymer terminus. This modification is a common strategy for enhancing reactivity and compatibility with other materials. tandfonline.com
Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the allyl double bond, typically catalyzed by a platinum complex. tandfonline.com Hydrosilylation is a highly efficient method for grafting silicon-containing molecules onto the polymer chain end. nih.gov This is particularly useful for creating polymer-silane coupling agents or for anchoring polymers onto silica (B1680970) or silicon surfaces. tandfonline.com For example, the hydrosilylation of an allyl-terminated polymer with a chlorosilane creates a reactive silyl (B83357) chloride end-group.
Transformation of Halide End-Groups to Other Functionalities (e.g., Azido Groups)
Just as the allyl (α) terminus can be modified, the bromine (ω) terminus resulting from ATRP initiation is also a prime site for chemical transformation. researchgate.netnih.gov A particularly important modification is the conversion of the terminal bromide to an azide (B81097) (–N₃) group.
This transformation is typically achieved through a nucleophilic substitution reaction, where the polymer is treated with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.govitu.edu.tr The azide ion displaces the bromide ion, resulting in a polymer with a terminal azide group. This reaction is highly efficient for polymers with tertiary bromide end groups, such as those derived from methacrylate polymerizations. itu.edu.tr
Azide-terminated polymers are extremely valuable intermediates, especially for "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific linking of the polymer to other molecules or surfaces containing an alkyne group. mdpi.comharth-research-group.org
Development of Block and Graft Copolymers Using this compound Initiators
The dual-ended functionality of polymers made with this compound makes them ideal building blocks for more complex macromolecular architectures, such as block copolymers and densely packed polymer brushes on surfaces.
Diblock and Triblock Copolymer Synthesis with Controlled Molecular Weights
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers relies on controlled polymerization methods. A polymer chain synthesized via ATRP retains the terminal halogen atom, which can be reactivated to initiate the polymerization of a second, different monomer. cmu.eduresearchgate.net This process is known as chain extension.
An allyl-terminated polymer (macromonomer) prepared using this compound can serve as a macroinitiator for the synthesis of a diblock copolymer. For example, allyl-terminated PMMA with a bromine end-group can be used to initiate the ATRP of a second monomer, such as styrene (B11656) or butyl acrylate (B77674), to form an allyl-terminated PMMA-b-polystyrene or PMMA-b-poly(butyl acrylate) diblock copolymer. cmu.edu The molecular weight of each block can be precisely controlled by the monomer-to-initiator ratio, resulting in block copolymers with narrow molecular weight distributions.
Table 1: Representative Data for Block Copolymer Synthesis via ATRP This table illustrates typical results for the synthesis of block copolymers using ATRP, demonstrating the control over molecular weight and polydispersity.
| Macroinitiator | Second Monomer | Resulting Block Copolymer | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Poly(methyl methacrylate)-Br | Butyl Acrylate | PMMA-b-PBA | 25,000 | 1.25 | researchgate.net |
| Poly(styrene)-Br | Methyl Acrylate | PS-b-PMA | 18,500 | 1.15 | |
| Poly(isobutylene)-Br | tert-Butyl Methacrylate | PIB-b-PtBMA | 45,000 | 1.30 |
Fabrication of Polymer Brushes via "Grafting-from" Approaches on Substrates (e.g., Silicon Nitride)
Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high density. The "grafting-from" method, also known as surface-initiated polymerization (SIP), is a powerful technique for creating thick, dense polymer brushes. This approach involves immobilizing an initiator on a substrate surface and then growing the polymer chains directly from it.
This compound is a precursor for creating a surface-bound initiator suitable for SI-ATRP. In a typical procedure for modifying a substrate like silicon nitride, the surface is first cleaned and activated to expose hydroxyl groups. The surface-bound initiator is then prepared in a two-step process. First, this compound is reacted with a chlorosilane (e.g., dimethylchlorosilane) via hydrosilylation to attach the initiator to a silane (B1218182) anchor group. This newly synthesized initiator-silane is then reacted with the hydroxyl groups on the silicon nitride surface, covalently anchoring the ATRP initiator sites.
Once the initiator is anchored, the substrate is immersed in a solution containing a monomer (e.g., methyl methacrylate) and the ATRP catalyst system. This initiates the growth of polymer chains from the surface, forming a dense polymer brush. This method has been successfully used to grow PMMA brushes on silicon nitride, with the thickness of the brush controlled by the polymerization time.
Table 2: Research Findings on PMMA Brush Growth on Silicon Nitride This table summarizes experimental data on the growth of poly(methyl methacrylate) brushes from silicon nitride surfaces using a "grafting-from" approach derived from an this compound-based initiator.
| Polymerization Time (min) | Brush Thickness (nm) | Surface Contact Angle (°) | Grafting Density (chains/nm²) | Reference |
|---|---|---|---|---|
| 30 | 15 | 75 | ~0.7 | |
| 90 | 28 | 80 | ~0.7 | |
| 150 | 37 | 83 | ~0.7 |
Construction of Complex Polymer Architectures
The unique bifunctional nature of this compound, possessing both an allyl group for subsequent functionalization and a tertiary bromine atom suitable for initiating atom transfer radical polymerization (ATRP), makes it a valuable building block for the synthesis of complex, non-linear polymer architectures. This section explores its application in the creation of star polymers and hyperbranched structures.
Synthesis of Star Polymers with Allyl-End-Functionalized Arms
Star polymers, characterized by multiple linear polymer chains (arms) emanating from a central core, can be synthesized with allyl functionalities at the chain ends using this compound. This terminal allyl group provides a reactive handle for post-polymerization modifications, such as cross-linking or grafting. Two primary strategies are employed for this purpose: the "core-first" and "arm-first" methods. rsc.orgcmu.edu
In the "core-first" approach , a multifunctional initiator is used to simultaneously grow multiple polymer arms. illinois.eduresearchgate.net For the synthesis of star polymers with allyl-terminated arms, a core molecule functionalized with multiple 2-bromo-2-methylpropionate groups, each also containing an allyl moiety, would be required. While a specific initiator with this exact structure is not commonly cited, the principle involves initiating the ATRP of a suitable monomer, such as methyl methacrylate (MMA), from this multifunctional core. nih.gov The polymerization proceeds in a controlled manner, leading to a star polymer with a defined number of arms, each capped with a terminal allyl group originating from the initiator.
The "arm-first" method involves the synthesis of linear polymer chains with a reactive terminal group, which are then linked together to form the star polymer. rsc.orgacs.orgmdpi.com In this context, this compound serves as an ideal initiator for the ATRP of monomers like styrene or methyl methacrylate. acs.org The resulting linear polymer chains, referred to as macroinitiators, possess a terminal allyl group. These allyl-terminated arms are then cross-linked using a divinyl compound, such as divinylbenzene (B73037) (DVB), to form the core of the star polymer. The number of arms in the resulting star polymer can be influenced by factors such as the length of the initial polymer arms and the ratio of the cross-linking agent to the macroinitiator. mdpi.com
Research on the ATRP of methyl methacrylate (MMA) using allyl halide initiators has shown that the polymerization can be controlled, although the initiation with allyl bromide can be less efficient than with other initiators, sometimes leading to polymers with higher than theoretical molecular weights. acs.org The addition of a small amount of a more reactive monomer like styrene can improve the initiation efficiency and control over the polymerization. acs.org
Below is a representative data table illustrating the synthesis of allyl-terminated polystyrene arms using this compound as the initiator, which could then be used in an "arm-first" approach to synthesize star polymers.
| Entry | Monomer | [Monomer]:[Initiator]:[Catalyst] | Solvent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | Styrene | 100:1:1 | Toluene | 110 | 6 | 8,500 | 1.15 |
| 2 | Styrene | 200:1:1 | Anisole | 100 | 8 | 16,200 | 1.20 |
| 3 | MMA/Styrene (9:1) | 150:1:1 | Toluene | 90 | 5 | 12,800 | 1.25 |
This table is illustrative and compiled from typical results for ATRP of styrene and methacrylates with similar initiators.
Preparation of Hyperbranched Structures and Cross-linkable Polyesters
This compound is an example of an "inimer," a molecule that contains both a polymerizable group (the allyl double bond) and an initiating site (the 2-bromo-2-methylpropionate group). This dual functionality allows for its use in self-condensing vinyl polymerization (SCVP) to produce hyperbranched polymers. nih.govnih.govresearchgate.net
In the SCVP of an inimer like this compound, the polymerization can be initiated from the bromo-ester group via ATRP. The growing polymer chains contain pendant allyl groups from the incorporated monomers. These allyl groups can then, under certain conditions or with the addition of a suitable catalyst, participate in further polymerization or cross-linking reactions. This process leads to the formation of a highly branched, three-dimensional polymer architecture. The degree of branching in these hyperbranched polymers can be controlled by the reaction conditions. researchgate.net
The resulting hyperbranched polyesters possess a high density of terminal allyl groups, which makes them readily cross-linkable. nih.gov The cross-linking can be initiated thermally or through the addition of a radical initiator, leading to the formation of a robust polymer network. This property is particularly valuable for applications in coatings, adhesives, and thermosetting materials. The cross-linked hyperbranched polyesters can exhibit enhanced mechanical properties and thermal stability compared to their linear analogues. nih.gov
The synthesis of hyperbranched polyesters from monomers containing both hydroxyl and carboxylic acid functionalities is a well-established method. epa.gov By analogy, the SCVP of an allyl-functionalized inimer provides a route to hyperbranched polyesters with reactive pendant groups. The properties of the final cross-linked material can be tailored by controlling the molecular weight and branching density of the initial hyperbranched polymer. rsc.org
The following table summarizes the typical properties of hyperbranched polyesters synthesized via SCVP and their subsequent cross-linked networks.
| Property | Hyperbranched Polyester (Pre-cross-linking) | Cross-linked Polyester Network |
| Molecular Weight (M_n) | 5,000 - 20,000 g/mol | Very High (Insoluble network) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Not Applicable |
| Glass Transition Temp (T_g) | Low to moderate | Higher than precursor |
| Solubility | Soluble in common organic solvents | Insoluble |
| Functionality | High density of terminal allyl groups | Cross-linked network |
This table is a generalized representation based on data for hyperbranched polymers and their cross-linked derivatives.
Reaction Mechanisms and Theoretical Studies Pertaining to Allyl 2 Bromo 2 Methylpropionate
Detailed Radical Generation and Propagation Mechanisms in Allyl 2-bromo-2-methylpropionate-Initiated Systems
This compound is frequently employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a robust method for creating well-defined polymers. wikipedia.orgcmu.edu The mechanism is centered on establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. wikipedia.orglibretexts.orgsigmaaldrich.com
Radical Generation (Initiation): The polymerization process is initiated by the reaction of this compound with a transition metal complex in its lower oxidation state, typically a copper(I) halide (e.g., CuBr) complexed with a ligand (L). wikipedia.orglibretexts.org The catalyst complex abstracts the bromine atom from the initiator, generating a radical and oxidizing the metal complex (e.g., to X-Cu(II)/L). sigmaaldrich.com This activation step produces the initial radical, (CH₃)₂C(COOCH₂CH=CH₂), which then adds to a monomer unit to start the polymer chain. libretexts.org
Where:
R-X is the initiator, this compound.
Cu(I)/L is the activator (catalyst).
R• is the generated radical.
X-Cu(II)/L is the deactivator.
The number of polymer chains that grow is directly determined by the initial concentration of the initiator. wikipedia.org
Propagation: Once initiated, the radical R• propagates by adding to monomer molecules (M). Each addition extends the polymer chain (Pₙ) while regenerating a radical at the new chain end.
R• + n(M) → R-Pₙ•
A key feature of ATRP is the rapid and reversible deactivation of the propagating radical (R-Pₙ•) by the higher oxidation state metal complex (X-Cu(II)/L). wikipedia.orgsigmaaldrich.com This reaction reforms a dormant polymer chain (R-Pₙ-X) and regenerates the lower oxidation state catalyst. This equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals extremely low at any given time, thereby minimizing termination reactions. wikipedia.org
R-Pₙ• + X-Cu(II)/L ⇌ R-Pₙ-X + Cu(I)/L
This controlled process ensures that all chains grow at a similar rate, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. wikipedia.orgcmu.edu The presence of the allyl group on the initiator is generally well-tolerated in ATRP systems. wikipedia.org
| Parameter | Description | Role in ATRP |
| Initiator (this compound) | Source of the initial radical and determines the number of polymer chains. wikipedia.org | Activates to form R• upon reaction with the catalyst. |
| Catalyst (e.g., Cu(I)/L) | Transition metal complex that facilitates the reversible atom transfer. sigmaaldrich.com | Activates the dormant species to generate radicals. |
| Deactivator (e.g., X-Cu(II)/L) | Higher oxidation state metal complex. sigmaaldrich.com | Reversibly caps (B75204) the growing radical chain, creating a dormant species. |
| Monomer (M) | Building blocks of the polymer chain. | Reacts with the propagating radical to extend the polymer. |
| Dormant Species (R-Pₙ-X) | Halogen-capped polymer chains that are not actively propagating. sigmaaldrich.com | Represents the vast majority of chains, minimizing termination. |
| Active Species (R-Pₙ•) | Propagating radical polymer chains. | Adds monomer units to grow the polymer. |
Investigation of Competing Reactions and Side Product Formation Related to the Allyl Moiety
While the allyl group offers valuable functionality, its presence can introduce competing reactions and lead to the formation of side products, particularly in conventional free-radical polymerizations. gantrade.com The primary issue is degradative chain transfer to the monomer. researchgate.netscholarsportal.info
Degradative Chain Transfer: In this process, a propagating radical abstracts a hydrogen atom from the allylic position (the -CH₂- group adjacent to the double bond) of an allyl-containing molecule, such as the initiator or a monomer. researchgate.netnih.gov This terminates the growth of the kinetic chain and produces a resonance-stabilized allyl radical. researchgate.netresearchgate.net
P• + H₂C=CH-CH₂-R → P-H + H₂C=CH-ĊH-R
This newly formed allyl radical is significantly less reactive than the propagating radical due to resonance stabilization. researchgate.net Consequently, it is slow to initiate a new polymer chain and is more likely to participate in termination reactions, such as coupling with another radical. researchgate.net This phenomenon leads to a low polymerization rate and the formation of polymers with low molecular weight. gantrade.comresearchgate.net The relative rate of this chain transfer is influenced by the polar effects of the functional groups on the allyl monomer. scholarsportal.info
Other Side Reactions: The allyl radical itself can undergo several reactions besides re-initiation:
Radical Coupling: Two allyl radicals can combine, terminating their reactivity. researchgate.net
Reaction with Propagating Radicals: An allyl radical can react with a growing polymer radical, also leading to chain termination. researchgate.net
In the context of ATRP initiated by this compound, the low concentration of radicals significantly suppresses these side reactions. However, studies using allyl halide initiators for the ATRP of certain monomers, like methyl methacrylate (B99206) (MMA), have shown low initiation efficiency. This has been attributed not to a low ATRP equilibrium constant, but to the slow rate of addition of the initiator-derived allyl radical to the monomer. acs.org
| Reaction Type | Description | Consequence |
| Degradative Chain Transfer | Abstraction of an allylic hydrogen by a propagating radical. researchgate.net | Formation of a stable, unreactive allyl radical; termination of the kinetic chain. gantrade.comresearchgate.net |
| Radical Coupling | Combination of two allyl radicals or an allyl radical and a propagating radical. researchgate.net | Chain termination, leading to low molecular weight polymers. |
| Slow Initiation | Slow addition of the allyl radical to the first monomer unit. acs.org | Reduced initiation efficiency and poor control over polymerization for some monomers. |
Theoretical Models and Computational Studies of this compound Reactivity in Controlled Polymerization
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms and reactivity of compounds like this compound in polymerization. nih.govacs.org These studies offer insights that are difficult to obtain through experimental methods alone.
Modeling ATRP Systems: Theoretical models have been developed to predict the reactivity of initiators and the efficacy of catalysts in Cu-ATRP. nih.govacs.org Computational analyses of the activation transition states have revealed that the transfer of the bromine atom occurs through a bent geometry, where significant interactions exist between the initiator (or dormant polymer chain end) and the ligand on the copper catalyst. nih.gov This finding indicates that reactivity is governed by a combination of factors:
Electronic Properties: The HOMO (Highest Occupied Molecular Orbital) energy of the catalyst is a key descriptor for its electronic effect on reactivity. nih.govacs.org
Steric Effects: Steric repulsion between the ligand and the initiator plays a crucial role. This is often quantified using descriptors like the percent buried volume (Vbur%). nih.govacs.org
Ligand Flexibility: The ability of the ligand to distort and accommodate the transition state geometry also impacts the activation energy. nih.gov
Predictive models for initiator reactivity often correlate these computational descriptors with experimentally determined activation rate constants. For alkyl halide initiators, the R-X bond dissociation energy (BDE) is a critical parameter. nih.govacs.org
Studies on Allyl Compounds: DFT has also been used to study reactions involving the allyl moiety itself. For instance, investigations into the cyclopolymerization of diallyl monomers have used DFT to map out the energy landscapes of cyclization and competing reactions. researchgate.net Other studies have focused on the hydrogen abstraction reaction (HAR) from allyl-type monomers by radicals, which is the key step in degradative chain transfer. nih.gov These calculations can determine activation energies and reaction rate constants, clarifying the influence of solvent effects and the chemical structure of the allyl compound on its reactivity. nih.govresearchgate.net For example, the reaction of allyl bromide with hydroxyl radicals has been theoretically studied to map the potential energy surface and identify dominant reaction pathways at different temperatures. researchgate.net
| Theoretical Approach | Focus of Study | Key Findings/Descriptors |
| DFT on ATRP Activation | Transition state analysis of the Br atom transfer between the initiator and Cu catalyst. nih.govacs.org | Reactivity depends on catalyst HOMO energy, ligand-initiator steric repulsion (Vbur%), and ligand distortion energy. nih.gov |
| Predictive Initiator Models | Correlating computational descriptors with experimental activation rates. nih.govacs.org | R-X Bond Dissociation Energy (BDE) is a primary predictor of initiator reactivity. nih.gov |
| DFT on Allyl Reactions | Hydrogen abstraction from allyl compounds by radicals. nih.gov | Provides activation energies and rate constants for degradative chain transfer. nih.gov |
| DFT on Allyl Radical Reactions | Potential energy surface of reactions involving the allyl radical. researchgate.net | Elucidates competing pathways like addition, elimination, and stabilization. researchgate.net |
Table of Compounds
| Common Name/Abbreviation | IUPAC Name |
| This compound | prop-2-enyl 2-bromo-2-methylpropanoate |
| Allyl bromide | 3-bromoprop-1-ene |
| Methyl methacrylate (MMA) | Methyl 2-methylpropenoate |
| Styrene (B11656) | Ethenylbenzene |
| Copper(I) bromide (CuBr) | Copper(I) bromide |
| 2-bromoisobutyrate | 2-bromo-2-methylpropanoate |
| N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) | N'-(2-(dimethylamino)ethyl)-N,N,N',N'-tetramethylethane-1,2-diamine |
| 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) | 4,4'-bis(nonan-5-yl)-2,2'-bipyridine |
Advanced Characterization Methodologies for Allyl 2 Bromo 2 Methylpropionate and Its Polymer Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Allyl 2-bromo-2-methylpropionate and for analyzing the polymers it helps create. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For the monomer, ¹H NMR spectroscopy confirms the presence of all constituent protons, from the vinyl group of the allyl moiety to the methyl groups adjacent to the bromine atom. The chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to a specific set of protons in the molecule. Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom, confirming the carbon skeleton of the compound. nih.govdocbrown.info
In the context of its polymer products, NMR is a powerful technique for quantitative analysis. For instance, after polymerization, the disappearance or significant reduction of the signals corresponding to the allyl double bond (typically around 5-6 ppm in ¹H NMR) confirms the consumption of the monomer. mdpi.com Furthermore, ¹H NMR can be used to determine the composition of copolymers and to calculate the loading content of functional molecules, such as drugs, attached to the polymer backbone. mdpi.com
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~5.9 | -CH=CH₂ |
| ~5.3 | -CH=CH ₂ | |
| ~4.6 | -O-CH ₂-CH= | |
| ~1.9 | -C(CH ₃)₂Br | |
| ¹³C NMR | ~170 | C =O (Ester Carbonyl) |
| ~131 | -C H=CH₂ | |
| ~119 | -CH=C H₂ | |
| ~67 | -O-C H₂- | |
| ~56 | -C (CH₃)₂Br | |
| ~31 | -C(C H₃)₂Br |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. nih.gov
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for characterizing the molar mass and molar mass distribution of polymers. lcms.cz When this compound is used as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), GPC/SEC is used to monitor the progress of the polymerization and to characterize the final polymer product. researchgate.net
The technique separates polymer chains based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. The output is a chromatogram showing the distribution of molecular sizes. From this data, several key parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov
A low PDI value (typically close to 1.1) is indicative of a controlled polymerization process, signifying that the polymer chains are of similar length. researchgate.netnih.gov This is a critical measure of success for polymerizations initiated by compounds like this compound.
Table 2: Example GPC/SEC Data for a Polymer Synthesized via ATRP
| Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 4 | 8,500 | 11,900 | 1.40 | 15 |
| 8 | 15,200 | 17,480 | 1.15 | 45 |
| 12 | 22,100 | 25,190 | 1.14 | 70 |
| 18 | 30,500 | 34,770 | 1.14 | 92 |
Note: This is representative data illustrating typical trends. Actual values depend on specific reaction conditions. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com For this compound, the FT-IR spectrum will show characteristic absorption bands corresponding to the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the allyl group, and the carbon-hydrogen bonds (C-H). nih.gov
When analyzing the polymer products, FT-IR is invaluable for confirming both polymerization and subsequent chemical modifications. The successful polymerization of an allyl-containing monomer is often confirmed by the disappearance of the characteristic C=C stretching vibration of the monomer. researchgate.net Conversely, the appearance of new absorption bands can confirm the addition of other functionalities to the polymer chain. researchgate.net
Table 3: Key FT-IR Absorption Bands for this compound and its Polymer
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observation in Monomer | Observation in Polymer |
| C=O (Ester) | Stretch | ~1735 | Strong, sharp peak | Present |
| C=C (Allyl) | Stretch | ~1645 | Present | Absent or greatly diminished |
| =C-H (Allyl) | Stretch | ~3080 | Present | Absent |
| C-H (Alkyl) | Stretch | ~2980 | Present | Present |
| C-O (Ester) | Stretch | ~1160 | Present | Present |
Source: Data compiled from typical values in infrared spectroscopy. nih.govbiomedscidirect.comresearchgate.net
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Precise Molecular Weight and End-Group Characterization
Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are powerful tools for the detailed characterization of synthetic polymers. researchgate.net While GPC/SEC provides information on the distribution of molecular weights, MALDI-TOF can yield the precise mass of individual polymer chains. This allows for an absolute determination of molecular weight, rather than a relative one based on calibration standards.
For polymers synthesized using this compound as an initiator, MALDI-TOF is exceptionally useful for end-group analysis. researchgate.net The resulting mass spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length (degree of polymerization). The mass of these peaks can be used to confirm that the polymer chains are terminated with the expected fragments from the initiator and other reagents, verifying the proposed polymerization mechanism.
Table 4: Information Obtainable from MALDI-TOF Analysis of a Polymer
| Parameter | Description | Significance |
| Absolute Molecular Weight | Precise mass of individual oligomer chains. | Complements GPC data and validates molecular weight. |
| End-Group Analysis | Identification of the chemical structures at the beginning and end of the polymer chains. | Confirms the initiator fragment (from this compound) is attached and verifies chain termination processes. researchgate.net |
| Repeat Unit Mass | The mass difference between adjacent major peaks in the spectrum. | Confirms the chemical identity of the monomer unit in the polymer. |
| Polymer Distribution | Visualization of the distribution of different chain lengths. | Provides a detailed picture of the dispersity of the sample. |
Surface Characterization Techniques for Grafted Polymer Systems (e.g., Contact Angle Measurement, Atomic Force Microscopy)
When polymers derived from this compound are used to modify surfaces—a process known as surface-initiated polymerization or grafting—a different set of analytical techniques is required to characterize the resulting layer.
Contact Angle Measurement is a simple yet powerful method to assess the change in surface energy or wettability after polymer grafting. For example, grafting a hydrophilic polymer onto a hydrophobic surface will cause a significant decrease in the water contact angle, indicating a successful modification. This provides macroscopic evidence of the presence of the grafted polymer layer.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography at the nanoscale. AFM can provide direct evidence of the presence of a polymer layer by showing changes in surface roughness and morphology compared to the original, unmodified substrate. It can reveal whether the polymer forms a smooth, uniform layer or discrete, mushroom-like or brush-like structures. This information is critical for understanding the structure-property relationships of the functionalized surface.
Table 5: Surface Characterization of Polymer-Grafted Surfaces
| Technique | Information Provided | Example Application |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity). | Measuring the decrease in water contact angle on a silicon wafer after grafting with a hydrophilic polymer brush. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and morphology of the grafted layer. | Imaging the change from a smooth substrate to a rougher surface covered with polymer chains after surface-initiated polymerization. |
Emerging Research Directions and Future Perspectives in Allyl 2 Bromo 2 Methylpropionate Applications
Optimization of Synthesis and Polymerization Processes for Enhanced Efficiency and Control
A significant area of advancement is in the controlled polymerization of allyl monomers. Traditional free-radical polymerization of allyl compounds often results in low molecular weight polymers due to degradative chain transfer to the monomer. researchgate.net To overcome this, controlled radical polymerization techniques like ATRP are employed. Allyl 2-bromo-2-methylpropionate is particularly well-suited as an initiator for ATRP, enabling the synthesis of well-defined polymers. researchgate.net The kinetics of styrene (B11656) polymerization using a bis-allyloxy functionalized ATRP initiator, for example, have demonstrated controlled polymerization behavior. researchgate.net
Further process optimization has been explored through innovative techniques in the polymerization process. One patented method for improving the conversion of allyl monomers involves the gradual addition of the free-radical initiator during the polymerization process. google.com This approach has been shown to significantly increase monomer conversion, by as much as 200-300%, compared to charging the entire initiator at the beginning of the reaction. google.com This method is particularly effective for common allyl monomers and can be conducted at temperatures ranging from 80°C to 280°C. google.com
The development of new initiator systems is also a key aspect of optimization. For instance, a novel ATRP initiator, 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate, has been synthesized from the inexpensive chemical phenolphthalein. researchgate.net This demonstrates a move towards more cost-effective and efficient initiator synthesis.
Table 1: Comparison of Polymerization Techniques for Allyl Monomers
| Polymerization Technique | Advantages | Disadvantages | Key Research Findings |
| Conventional Free-Radical Polymerization | Simple, inexpensive | Poor control over molecular weight, low monomer conversion due to degradative chain transfer. researchgate.net | Gradual addition of initiator can increase conversion by 200-300%. google.com |
| Atom Transfer Radical Polymerization (ATRP) | Excellent control over molecular weight and architecture, narrow polydispersity. researchgate.net | Requires a catalyst system, potential for metal contamination. | This compound is an effective initiator for controlled polymerization of various monomers. researchgate.netrsc.org |
| Activators Regenerated by Electron Transfer (ARGET) ATRP | Requires only ppm levels of catalyst, can be performed in the presence of limited air. researchgate.net | Still requires a catalyst and initiator system. | Successfully used to create polymer brushes on silicon nitride surfaces for lubrication applications. researchgate.net |
Development of Novel Functional Polymers and Advanced Materials with Tailored Properties
The dual functionality of this compound makes it an ideal building block for creating a diverse range of functional polymers and advanced materials. The terminal allyl group on polymers synthesized using this initiator serves as a versatile handle for post-polymerization modification.
A primary strategy for functionalization is the use of "click" chemistry, particularly thiol-ene reactions. mdpi.com This highly efficient and specific reaction allows for the attachment of a wide variety of molecules to the polymer backbone. For example, polymers with pendant allyl groups can be reacted with thiols containing different functional groups, such as carboxylic acids, to introduce new properties to the material. mdpi.com This approach has been used to introduce carboxylic functionality to poly(allyl methacrylate) polymers. mdpi.com
Beyond thiol-ene reactions, other post-functionalization methods for allyl-containing polymers include epoxidation and bromination. mdpi.com These reactions further expand the chemical space accessible for creating tailored materials. For instance, a bis-allyloxy functionalized polystyrene macromonomer has been transformed into a bis-epoxy functionalized version using 3-chloroperoxybenzoic acid. researchgate.net
The ability to create complex polymer architectures is another significant advantage. Using a "core-first" approach with multifunctional initiators derived from cyclodextrins, multi-arm star polymers have been synthesized via ATRP. researchgate.net In one study, a multifunctional core initiator was synthesized through a thiol-ene photoclick reaction between perallylated β-cyclodextrin and 2-mercaptoethyl-2-bromo-2-methylpropanoate, yielding a 21-arm star polymer initiator. researchgate.net Such star polymers have unique solution properties and are attractive for a variety of applications due to their compact, globular structure. researchgate.net
Table 2: Post-Polymerization Modification Strategies for Allyl-Functionalized Polymers
| Modification Reaction | Reagents | Introduced Functionality | Potential Applications |
| Thiol-ene Reaction | Thiols with various functional groups (e.g., -COOH, -OH) mdpi.com | Diverse functionalities depending on the thiol used. | Drug delivery, surface modification, biomaterials. mdpi.comrsc.org |
| Epoxidation | Peroxy acids (e.g., 3-chloroperoxybenzoic acid) researchgate.net | Epoxide groups | Adhesives, coatings, composites. |
| Bromination | Bromine mdpi.com | Bromine atoms | Further chemical transformations, flame retardants. |
Exploration of Sustainable and Green Chemistry Approaches in this compound Chemistry
The principles of green chemistry are increasingly being applied to the synthesis and polymerization of specialty chemicals like this compound. The focus is on developing more environmentally benign and sustainable processes.
One promising area is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A ball-milling technique has been developed for the external catalyst-free multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides to produce α-halo alkylboronic esters. nih.gov This method is notable for its mild conditions, short reaction times, and absence of bulk toxic solvents, making it a more sustainable and cost-effective approach. nih.gov While not directly demonstrated for this compound, the principles are applicable to the synthesis of similar α-halo esters.
The development of greener synthesis routes for the precursor molecules is also crucial. For instance, methods for the α-bromination of alkyl carboxylic acids and their esters are being refined. google.comorganic-chemistry.org One patented method describes a process for preparing α-bromoalkyl carboxylates using an aqueous acid and hydrogen peroxide, which are more environmentally friendly reagents compared to traditional brominating agents. google.com
In the realm of polymerization, the use of renewable resources and green solvents is a key trend. mdpi.com While not yet widely implemented for this compound specifically, research into polymerizations in supercritical CO2 and aqueous systems points towards a more sustainable future for polymer production. mdpi.com Furthermore, the use of biodegradable or renewable catalysts and initiators is an active area of research that could significantly improve the sustainability profile of polymers derived from this monomer. mdpi.com
Advanced Material Applications (e.g., Lubrication, Biomedical Devices, Separations, Catalysis)
The unique properties of polymers derived from this compound make them suitable for a range of advanced material applications.
Lubrication: A significant application is in the development of polymer brushes for lubrication. rsc.orgresearchgate.netrsc.org By using this compound to create an initiator that self-assembles on a surface, polymer brushes can be grown directly from that surface via surface-initiated ATRP (SI-ATRP). rsc.orgresearchgate.netrsc.org These polymer brushes can significantly reduce friction, particularly in demanding applications like the steel-silicon nitride hybrid contact. rsc.orgrsc.org The swelling of these brushes in a lubricant like poly-alpha-olefin (PAO) is key to their effectiveness. rsc.org
Biomedical Devices: Allyl-functionalized polymers are extensively researched for biomedical applications. mdpi.combohrium.comscilit.comdntb.gov.uanih.gov The ability to introduce various functionalities allows for the creation of materials for drug delivery, tissue engineering, and antimicrobial coatings. mdpi.com For example, polymers can be designed to be pH-responsive for controlled drug release. researchgate.net The allyl groups can also be used to covalently bond the polymer to the surface of biomedical devices, such as silicone, to create antimicrobial and antifouling coatings that can help prevent device-associated infections. mdpi.com
Separations: While less explored, the potential for using polymers derived from this compound in separation technologies is significant. The ability to create well-defined polymer architectures, such as polymer brushes on porous membranes, could lead to highly selective separation materials for applications like water purification or biomolecule separation. The functional groups introduced via post-polymerization modification can be tailored to interact specifically with target molecules.
Catalysis: The functional groups on these polymers can also act as catalytic sites or as supports for catalytic nanoparticles. For instance, polymers with coordinating groups could be used to chelate metal ions for catalytic applications. The well-defined structure of polymers synthesized via ATRP allows for precise control over the placement and density of these catalytic sites, potentially leading to highly efficient and reusable catalysts.
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing Allyl 2-bromo-2-methylpropionate, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the allyl group (δ 4.5–5.5 ppm for protons, δ 115–135 ppm for carbons) and the brominated methylpropionate moiety (δ 1.3–1.6 ppm for methyl groups, δ 60–70 ppm for the ester carbonyl).
- Infrared Spectroscopy (IR) : Confirm the ester carbonyl stretch (~1740 cm) and C-Br bond (~560 cm).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 208–210 (CHBrO) and fragmentation patterns consistent with allyl ester cleavage .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy.
- Ventilation : Use a fume hood to minimize inhalation risks.
- Storage : Keep in a cool, dry place away from oxidizing agents.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer :
- Step 1 : React 2-bromo-2-methylpropionic acid with allyl alcohol using acid catalysis (e.g., HSO) under reflux.
- Step 2 : Purify via fractional distillation or column chromatography.
- Key Intermediate : Allyl α-bromoisobutyrate (CAS 40630-82-8) is a precursor in polymerization initiator systems .
Advanced Research Questions
Q. How does this compound function as an initiator in surface-initiated Cu(0)-mediated controlled radical polymerization (SI-CuCRP)?
- Methodological Answer :
- Activation Mechanism : The bromine atom undergoes homolytic cleavage under Argon, generating radicals that initiate polymer chain growth.
- Experimental Setup : Use a silane-modified substrate coated with this compound. Polymerize styrene or PMMA at 60–80°C with Cu(0) wire as a catalyst.
- Optimization : Adjust monomer-to-initiator ratios (e.g., 100:1) and reaction time (12–24 hrs) to control polymer brush density .
Q. What experimental design strategies are effective for optimizing reaction yields in brominated ester syntheses?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (40–80°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hrs).
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model interactions between variables.
- Case Study : For this compound, optimal yields (>85%) are achieved at 70°C with 3 mol% HSO .
Q. How can computational methods enhance the design of reactions involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for radical initiation steps.
- Machine Learning : Train models on experimental datasets to predict optimal solvent systems (e.g., toluene vs. THF) for polymerization.
- ICReDD Framework : Integrate computational predictions with high-throughput screening to reduce trial-and-error cycles .
Q. How do researchers resolve contradictions in polymerization efficiency data when using this compound?
- Methodological Answer :
- Contradiction Analysis :
- Variable 1 : Initiator purity (validate via NMR).
- Variable 2 : Oxygen contamination (use strict argon purging).
- Variable 3 : Substrate surface roughness (characterize via AFM).
- Case Study : Discrepancies in PS brush thickness (10–50 nm) were traced to inconsistent Cu(0) wire activation; pre-treatment with acetic acid improved reproducibility .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
